molecular formula C16H17ClN2 B11785014 4-Chloro-6-cyclohexyl-2-phenylpyrimidine

4-Chloro-6-cyclohexyl-2-phenylpyrimidine

Cat. No.: B11785014
M. Wt: 272.77 g/mol
InChI Key: VXDDJMIGZDGCCJ-UHFFFAOYSA-N
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Description

4-Chloro-6-cyclohexyl-2-phenylpyrimidine is a heterocyclic aromatic compound belonging to the pyrimidine family. Pyrimidines are well-known for their diverse pharmacological activities, including antiviral, anticancer, anti-inflammatory, and fungicidal properties . This compound, with its unique structural features, has garnered interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine typically involves the Suzuki–Miyaura coupling reaction. This reaction is widely used for forming carbon-carbon bonds and is known for its mild reaction conditions and functional group tolerance . The general procedure involves the reaction of 4,6-dichloro-2-phenylpyrimidine with cyclohexylboronic acid in the presence of a palladium catalyst and a base.

Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom at the 4-position can be substituted with different nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to yield dihydropyrimidine derivatives.

Common Reagents and Conditions:

    Substitution Reactions: Typically involve nucleophiles like amines or thiols in the presence of a base.

    Oxidation Reactions: Often use oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction Reactions: Commonly employ reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed:

  • Substituted pyrimidine derivatives with various functional groups.
  • N-oxides and dihydropyrimidine derivatives depending on the reaction conditions.

Mechanism of Action

The mechanism of action of 4-Chloro-6-cyclohexyl-2-phenylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, similar pyrimidine derivatives have been shown to inhibit the cytochrome bc1 enzyme complex, thereby blocking electron transfer and hindering mitochondrial respiration in pathogenic fungi . This mechanism is crucial for its fungicidal activity.

Comparison with Similar Compounds

  • 4-Chloro-6-phenoxy-2-phenylpyrimidine
  • 4-Chloro-6-methyl-2-phenylpyrimidine
  • 4-Chloro-6-ethyl-2-phenylpyrimidine

Comparison: 4-Chloro-6-cyclohexyl-2-phenylpyrimidine stands out due to its cyclohexyl group, which imparts unique steric and electronic properties. This structural feature can influence its reactivity and biological activity, making it distinct from other similar compounds .

Properties

Molecular Formula

C16H17ClN2

Molecular Weight

272.77 g/mol

IUPAC Name

4-chloro-6-cyclohexyl-2-phenylpyrimidine

InChI

InChI=1S/C16H17ClN2/c17-15-11-14(12-7-3-1-4-8-12)18-16(19-15)13-9-5-2-6-10-13/h2,5-6,9-12H,1,3-4,7-8H2

InChI Key

VXDDJMIGZDGCCJ-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC(=NC(=N2)C3=CC=CC=C3)Cl

Origin of Product

United States

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